molecular formula C12H9N B6154998 1-(isocyanomethyl)naphthalene CAS No. 227023-80-5

1-(isocyanomethyl)naphthalene

Cat. No.: B6154998
CAS No.: 227023-80-5
M. Wt: 167.2
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Description

1-(Isocyanomethyl)naphthalene is an organic compound with the molecular formula C12H9NCO. It belongs to the family of naphthalene derivatives, which are commonly used as intermediates in several chemical reactions, including the synthesis of agrichemicals, pharmaceuticals, and other chemicals. The compound is characterized by the presence of an isocyanomethyl group attached to the naphthalene ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

The synthesis of 1-(isocyanomethyl)naphthalene involves several steps, typically starting with the naphthalene core. One common method includes the reaction of naphthalene with formaldehyde and a primary amine to form the corresponding imine, which is then treated with phosgene to yield the isocyanomethyl derivative . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors to handle the hazardous reagents and ensure safety.

Chemical Reactions Analysis

1-(Isocyanomethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives, which are important intermediates in the synthesis of dyes and pigments.

    Reduction: Reduction of the isocyanomethyl group can yield amine derivatives, which are useful in the synthesis of pharmaceuticals.

    Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, forming a variety of substituted naphthalene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Isocyanomethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are being investigated for their potential use as therapeutic agents in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(isocyanomethyl)naphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. For example, naphthoquinone derivatives can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to their death . In medicinal chemistry, the compound’s derivatives may inhibit specific enzymes or signaling pathways involved in disease progression .

Comparison with Similar Compounds

1-(Isocyanomethyl)naphthalene can be compared with other naphthalene derivatives, such as:

    1-Naphthyl isocyanide: Similar in structure but with different reactivity and applications.

    Naphthoquinones: Known for their biological activities and used in various therapeutic applications.

    Naphthalene phthalimide derivatives: Used in the development of electrochromic materials.

The uniqueness of this compound lies in its versatile reactivity and the wide range of applications it offers in different fields of science and industry.

Properties

CAS No.

227023-80-5

Molecular Formula

C12H9N

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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